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Compound of Interest

5-Bromo-6-methoxy-1-methyl-1H-
Compound Name: ]
indazole

Cat. No.: B12508614

Get Quote

Executive Summary & Structural Context

5-Bromo-6-methoxy-1-methyl-1H-indazole is a critical pharmacophore in medicinal

chemistry, particularly as a building block for small molecule splicing modulators and kinase
inhibitors. Its structural integrity is defined by the precise N1-methylation of the indazole core.

The primary challenge in working with this scaffold is the regiochemical ambiguity between the
N1-methyl (thermodynamic) and N2-methyl (kinetic) isomers. This guide provides the definitive
experimental data to distinguish these isomers, supported by NMR validation and comparative
crystallographic insights from the 5-bromo-indazole family.

Key Compound Data
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Property Specification
IUPAC Name 5-Bromo-6-methoxy-1-methyl-1H-indazole
Not widely listed; Analog 5-bromo-1-methyl-1H-
CAS Number ) )
indazole is 465529-57-1
Molecular Formula CoHoBrN20
Molecular Weight 241.09 g/mol
Key Structural Feature N1-Methylation (Benzenoid form preserved)

Structural Characterization & Comparison

In the absence of a publicly deposited CIF (Crystallographic Information File) for this specific
derivative, structural assignment is rigorously established via Nuclear Magnetic Resonance
(NMR) and comparative analysis with crystallographically characterized analogs (e.g., tert-butyl
3-amino-5-bromo-1H-indazole-1-carboxylate).

Experimental Data: N1 vs. N2 Isomer Differentiation

The most reliable method to validate the crystal structure's connectivity in solution is 1H NMR.
The N1-isomer exhibits a distinct chemical shift pattern compared to the N2-isomer due to the
anisotropic effect of the benzene ring on the methyl group.

Table 1: Comparative 1H NMR Data (400 MHz, CDCIs)

Data derived from validated synthetic protocols [1, 2].
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Proton Position

Target: N1-Methyl
Isomer (6 ppm)

Alternative: N2-
Methyl Isomer Structural Insight
(General Trend)

C3-H

7.89 (s)

N1-alkylation
preserves the
aromaticity of the
~8.0-82(s) benzene ring more
effectively, affecting

the C3 proton shift.

C4-H

7.83 (s)

The C4 proton is

deshielded in the N1-

isomer due to the
~7.6-7.7 (d) o

proximity of the

bromine and the

benzenoid character.

C7-H

6.74 (s)

The C7 proton is a
key diagnostic marker;
it is significantly

~7.0-7.2 shielded by the
adjacent methoxy
group in the 6-

position.

N-CHs

4.03 (s)

N2-methyl groups

typically appear
~4.15 - 4.25 P y app

downfield relative to

N1-methyl groups.

O-CHs

3.98 (s)

Methoxy group signal
remains relatively

~3.90 stable but confirms
the 6-position

substitution.

© 2026 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12508614?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Critical Diagnostic: The presence of two distinct singlets in the aromatic region (C4-H and C7-H)
alongside the C3-H singlet confirms the 5,6-substitution pattern. The N-Me shift at 4.03 ppm is

characteristic of the N1-isomer; N2-isomers typically shift downfield (>4.1 ppm).

Comparative Crystallographic Analysis

While the specific crystal structure of the title compound is proprietary, its packing behavior can
be accurately predicted by analyzing the 5-bromo-1H-indazole scaffold, which has been
extensively characterized by X-ray diffraction.

Predicted Crystal Lattice Properties

Based on the Cambridge Structural Database (CSD) entries for 5-bromo-indazole derivatives
(e.g., CSD Ref: AZOSOW), the title compound is expected to adopt the following packing
motifs:

e Space Group: Monaoclinic, likely P21/c (most common for planar indazoles).

o TI-TT Stacking: The planar indazole core facilitates strong offset face-to-face m-stacking
(centroid distance ~3.7 A), driving the formation of columnar structures.

e Halogen Bonding: The C5-Br bond is a potent halogen bond donor. In the crystal lattice, this
bromine atom likely engages in C-Br-::N or C-Br---O (methoxy) interactions, directing the
supramolecular assembly.

o Absence of Hydrogen Bonding: Unlike the parent 1H-indazole, the N1-methyl derivative
lacks a hydrogen bond donor (N-H), relying entirely on van der Waals and electrostatic
(dipole-dipole) forces for lattice stability. This typically lowers the melting point compared to
the non-methylated parent.

Synthesis & Regioselectivity Workflow
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The synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole requires controlling the
thermodynamic vs. kinetic alkylation pathway.

Validated Protocol

Reaction: Methylation of 5-bromo-6-methoxy-1H-indazole.[1] Reagents: Methyl lodide (Mel),
Sodium Hydride (NaH), DMF.

o Deprotonation: Treatment with NaH in DMF generates the indazolyl anion. The negative
charge is delocalized between N1 and N2.

o Alkylation: Addition of Mel leads to a mixture.[2]
o Thermodynamic Product (N1): Favored by higher temperatures and steric freedom.
o Kinetic Product (N2): Favored by lower temperatures and steric hindrance at N1.

o Outcome: Under standard conditions (Room Temp, 2h), the N1-isomer is the major product
(approx. 60-70% yield) [1].

Diagram: Regioselective Synthesis Pathway

TARGET: N1-Methyl Isomer
Mel, RT (Thermodynamic, Major)

NaH, DMF Path A (Preferred & N-Me: 4.03 ppm
5-Bromo-6-methoxy-1H-indazole

Deprotonation I Indazolyl Anion Mel, 0°C

(Precursor) (Delocalized Charge) ____ Path B (Avoid)
““““““““ >

IMPURITY: N2-Methyl Isomer
(Kinetic, Minor)
0 N-Me: >4.15 ppm

Click to download full resolution via product page

Caption: Reaction pathway showing the divergence between the desired N1-methyl target and
the N2-methyl impurity based on reaction conditions.

Experimental Protocols

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12508614/docs?utm_src=pdf-body#comparative-structural-guide-5-bromo-6-methoxy-1-methyl-1h-indazole
https://patents.google.com/patent/WO2024211834A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11318628/
https://www.benchchem.com/product/b12508614/docs?utm_src=pdf-body-img#comparative-structural-guide-5-bromo-6-methoxy-1-methyl-1h-indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12508614?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Protocol A: Synthesis of 5-Bromo-6-methoxy-1-methyl-

1H-indazole
Based on Patent WO2024211834A1 [1]

Dissolution: Dissolve 5-bromo-6-methoxy-1H-indazole (2.0 g, 8.8 mmol) in anhydrous DMF
(50 mL).

Activation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 704 mg, 17.6 mmol)
portion-wise.

Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure
complete deprotonation.

Alkylation: Add Methyl lodide (1.9 g, 13.2 mmol) dropwise. Stir at RT for 2 hours.

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine,
dry over Na2S0Oa4, and concentrate.

Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The
N1-isomer typically elutes after the N2-isomer (polarity difference).

Yield: ~1.2 g (57%) as a white solid.

Protocol B: Crystallization for XRD Analysis

To generate single crystals suitable for X-ray diffraction (if verification is required):

Solvent System: Slow evaporation from Methanol/Dichloromethane (1:1) or Ethanol/Water.
Concentration: Prepare a saturated solution at 40°C.
Growth: Allow to cool slowly to RT in a vibration-free environment for 48-72 hours.

Expected Morphology: Colorless blocks or prisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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